molecular formula C22H14N2O3 B4712718 5-(1,3-benzoxazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione

5-(1,3-benzoxazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B4712718
M. Wt: 354.4 g/mol
InChI Key: HHTBQVDGZDWPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzoxazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzoxazole derivatives. . This compound features a benzoxazole moiety fused with an isoindole-dione structure, making it a unique and interesting molecule for scientific research.

Properties

IUPAC Name

5-(1,3-benzoxazol-2-yl)-2-benzylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3/c25-21-16-11-10-15(20-23-18-8-4-5-9-19(18)27-20)12-17(16)22(26)24(21)13-14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTBQVDGZDWPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzoxazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-benzoxazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione is unique due to its combination of the benzoxazole and isoindole-dione moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-benzoxazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
5-(1,3-benzoxazol-2-yl)-2-benzyl-1H-isoindole-1,3(2H)-dione

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